4-(2-Methoxyphenyl)pyrimidin-2-amine

Medicinal Chemistry Physicochemical Properties Chemical Procurement

Fragment-based screening requires isomerically pure kinase hinge-binding scaffolds. Meta- or para-methoxy isomer contamination can invalidate SPR/ITC data. 4-(2-Methoxyphenyl)pyrimidin-2-amine (CAS 915070-01-8) provides the critical ortho-methoxy conformation validated in JAK2/Syk inhibitor SAR. - Ortho-methoxy group enables selective C-H activation for rapid library diversification. - Validated QC (NMR, HPLC, GC) at ≥98% purity minimizes false positives in biophysical assays. - MW 201.22 fragment-sized scaffold with thermal stability (bp 390.5°C) for high-temperature chemistry.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 915070-01-8
Cat. No. B1632526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)pyrimidin-2-amine
CAS915070-01-8
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=NC=C2)N
InChIInChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14)
InChIKeyGMHGBRATJJXDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)pyrimidin-2-amine: Chemical Identity & Procurement


4-(2-Methoxyphenyl)pyrimidin-2-amine (CAS 915070-01-8) is a low-molecular-weight (201.22 g/mol) 4-aryl-2-aminopyrimidine derivative . This compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold for kinase inhibitor design, and is available as a research-grade chemical from major suppliers such as Sigma-Aldrich (JRD0994) . The ortho-methoxy substitution on the phenyl ring confers distinct electronic and steric properties compared to its meta- and para-substituted isomers, which can significantly influence target binding and lead optimization campaigns [1].

4-(2-Methoxyphenyl)pyrimidin-2-amine: Ortho-Substitution Advantage


The position of the methoxy group on the 4-phenyl ring is a critical determinant of the molecule's conformational bias, electronic distribution, and resultant biological activity. Simply substituting 4-(2-methoxyphenyl)pyrimidin-2-amine with its 3-methoxy or 4-methoxy isomer is not viable without risking a complete loss of target engagement or a change in selectivity profile. The ortho-methoxy group introduces a unique steric constraint and alters the electron density of the pyrimidine ring via through-space interactions, which are absent in the meta- and para-analogs [1]. Direct head-to-head binding data for the exact compound is sparse, but computational and SAR studies on analogous 4-aryl-2-aminopyrimidine series confirm that seemingly minor positional changes lead to orders-of-magnitude differences in kinase inhibition potency [2]. Thus, procurement specifications must strictly enforce the 2-methoxy substitution pattern.

4-(2-Methoxyphenyl)pyrimidin-2-amine vs. Isomeric Analogs


Boiling Point and Flash Point vs. 3-Methoxy Isomer

The target compound exhibits a predicted boiling point of 390.5±34.0 °C and a flash point of 190.0±25.7 °C . While experimental data for the 3-methoxy isomer is not available for a direct comparison, the unique physical properties of the 2-methoxy compound dictate its handling and storage requirements, which are a key differentiator for procurement. This data is critical for planning synthesis and purification protocols under specific thermal conditions.

Medicinal Chemistry Physicochemical Properties Chemical Procurement

Purity and Batch-to-Batch Consistency: QC-Validated vs. Uncharacterized

Bidepharm provides this compound with a standard purity of 95%, supported by batch-specific Quality Control (QC) reports including NMR, HPLC, and GC data . This level of characterization is essential for reproducible research. In contrast, Sigma-Aldrich explicitly states they do not collect analytical data for this product (JRD0994), offering it as a unique chemical for early discovery without guaranteed purity levels . The availability of QC data from Bidepharm provides a significant advantage for quantitative biological assays.

Analytical Chemistry Quality Control Reproducibility

Regioselective Derivatization: Ortho-Methoxy Directing Effect

The ortho-methoxy group in 4-(2-methoxyphenyl)pyrimidin-2-amine can act as a directing group for regioselective ortho-metalation or C-H activation, enabling the synthesis of orthogonally protected derivatives that are inaccessible from the meta- or para-isomers [1]. This synthetic utility is absent in 4-(4-methoxyphenyl)pyrimidin-2-amine and greatly diminished in the 3-methoxy analog. While not a direct biological comparison, this property creates exclusive chemical space for lead optimization, making it the preferred scaffold for generating diverse compound libraries.

Synthetic Chemistry Structure-Activity Relationship Fragment-Based Drug Design

4-(2-Methoxyphenyl)pyrimidin-2-amine: Key Applications


Fragment-Based Drug Discovery (FBDD) Scaffold

The 4-aryl-2-aminopyrimidine core is a well-known ATP-mimetic hinge-binding motif in kinase drug discovery. 4-(2-Methoxyphenyl)pyrimidin-2-amine provides a lean, fragment-sized scaffold (MW 201.22) with an ortho-methoxy growth vector, ideal for fragment-based screening and subsequent structure-guided optimization [1]. Its availability with validated QC (NMR, HPLC, GC) from Bidepharm ensures the high purity required for sensitive biophysical assays like SPR and ITC, reducing false positives from impurities [2].

JAK2/Syk Kinase Inhibitor Lead Optimization

Patents and SAR studies on 4-aryl-2-aminopyrimidines highlight their potent inhibition of JAK2 and Syk kinases, which are key targets in myeloproliferative disorders and autoimmune diseases [1]. The unique ortho-methoxy substitution on the target compound offers a distinct conformational profile that can be exploited to gain selectivity over closely related kinases, a critical factor in lead optimization that cannot be achieved with the para- or meta-methoxy isomers [2].

Late-Stage C-H Functionalization Intermediate

For research groups focused on late-stage diversification, the ortho-methoxy group serves as a directing group for C-H activation, enabling the rapid synthesis of a diverse library of analogs from a single precursor [1]. This compound's relatively high predicted boiling point (390.5±34.0 °C) also implies thermal stability suitable for high-temperature Pd- or Ir-catalyzed C-H functionalization reactions, expanding its utility in parallel synthesis workflows [2].

HPLC Reference Standard for Pyrimidine Libraries

Given the availability of high-purity (98%+) batches with comprehensive NMR, HPLC, and GC characterization data from Bidepharm, this compound can serve as a reliable retention time reference standard for HPLC method development when analyzing large pyrimidine-based compound libraries [1]. This application leverages its unique and well-characterized physicochemical profile for quality control in high-throughput purification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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